

Enhydrin: A Technical Guide to a Bioactive Sesquiterpene Lactone

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Enhydrin, a major sesquiterpene lactone primarily isolated from the leaves of Smallanthus sonchifolius (yacon), has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of Enhydrin, including its chemical identity, and detailed insights into its anti-diabetic, anti-inflammatory, antibacterial, and anti-parasitic properties. This document synthesizes key quantitative data into structured tables, presents detailed experimental protocols for its study, and visualizes its mechanism of action on the NF-κB signaling pathway.

Chemical Identity and Structure

Enhydrin is a germacranolide-type sesquiterpene lactone. Its chemical information is summarized below.



Identifier	Value	Reference
CAS Number	33880-85-2	[1]
Molecular Formula	C23H28O10	
Molecular Weight	464.46 g/mol	-
IUPAC Name	methyl (1S,2R,4R,7E,9S,10S,11R)-9- (acetyloxy)-10-(((2R,3R)-2,3- dimethyloxiran-2- yl)carbonyloxy)-4-methyl-12- methylidene-13-oxo-3,14- dioxatricyclo[9.3.0.0²,⁴]tetradec -7-ene-8-carboxylate	
InChl Key	VCBNPTWPJQLHQN- FQAPAZNFSA-N	
SMILES	C[C@@H]1INVALID-LINK (C)C(=O)O[C@H]2[C@@H]3 INVALID-LINK (CC/C=C([C@@H]2OC(=O)C) /C(=O)OC)C">C@@HOC(=O) C3=C	

Chemical Structure:



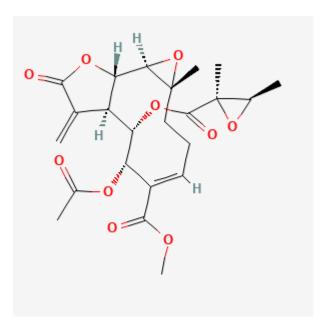


Figure 1: 2D Chemical Structure of **Enhydrin**.

Biological Activities and Quantitative Data

Enhydrin exhibits a range of biological activities, with significant potential in the management of diabetes and inflammatory conditions.

Anti-Diabetic Activity

The primary anti-diabetic mechanism of **Enhydrin** is the inhibition of α -glucosidase, an enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides. By inhibiting this enzyme, **Enhydrin** can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels.

Assay	Target	Method	Result (IC50)	Reference
In Vitro α- Glucosidase Inhibition	Yeast α- glucosidase	Spectrophotomet ric	134.17 μg/mL	



In Vivo Study	Animal Model	Dosage	Effect	Reference
Sucrose Loading in Diabetic Rats	Streptozotocin- induced diabetic rats	0.8 mg/kg body weight	Significant decrease in postprandial blood glucose levels	

Anti-Inflammatory Activity

Enhydrin has been shown to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses.

Quantitative data on the direct inhibition of NF-kB by purified **Enhydrin** is still emerging, with current literature primarily highlighting its inhibitory action in the context of Smallanthus sonchifolius extracts.

Antibacterial Activity

A mixture of **Enhydrin** and a structurally related compound, Uvedalin, has demonstrated antibacterial properties.

Organism	Assay	Result (MIC)	Reference
Staphylococcus aureus (ATCC 29213)	Broth microdilution	750 μg/mL (for a mixture of Enhydrin and Uvedalin)	

Anti-Parasitic Activity

Enhydrin has shown promising activity against various parasites, including Leishmania mexicana and Trypanosoma cruzi.



Parasite	Stage	Assay	Result (IC50)	Reference
Leishmania mexicana	Promastigotes	In vitro	0.42-0.54 μg/mL	
Leishmania mexicana	Intracellular amastigotes	In vitro	0.85-1.64 μg/mL	_
Trypanosoma cruzi	Epimastigotes	In vitro	0.35-0.60 μg/mL	_

In Vivo Study	Animal Model	Dosage	Effect	Reference
Trypanosoma cruzi infection in mice	Acute phase infected mice	Not specified	Significant decrease in circulating parasites (50-71%)	

Experimental Protocols Isolation of Enhydrin from Smallanthus sonchifolius Leaves

Method: High-Performance Liquid Chromatography (HPLC)

Extraction:

- Finely ground dried leaves of Smallanthus sonchifolius (100 g) are extracted with chloroform at room temperature for one minute using a rinse extraction method.
- The resulting filtrate is concentrated using a rotary evaporator to yield a crude extract.

Crystallization:

 The crude extract is dissolved in methanol, and distilled water is slowly added to precipitate less polar compounds.



- The filtrate is evaporated, and the resulting thick extract is dissolved in methanol and stored at -20°C for three days to induce crystallization.
- The obtained crystals are washed with cold diethyl ether.
- Preparative HPLC:
 - The crystals are further purified by preparative HPLC.
 - Column: C18 (150 x 7.8 mm, 5 μm)
 - Mobile Phase: Acetonitrile and water in a gradient elution.
 - Detection: UV at 210 nm.
 - Fractions corresponding to Enhydrin are collected and concentrated.

In Vitro α-Glucosidase Inhibition Assay

Method: Spectrophotometric determination of p-nitrophenol release.

- · Reagents:
 - α-glucosidase from Saccharomyces cerevisiae (Sigma-Aldrich)
 - p-nitrophenyl-α-D-glucopyranoside (pNPG) (Sigma-Aldrich)
 - Phosphate buffer (50 mM, pH 6.8)
 - Sodium carbonate (1 M)
 - Enhydrin (dissolved in a suitable solvent, e.g., DMSO)
 - Acarbose (positive control)
- Procedure:
 - In a 96-well microplate, add 20 μL of Enhydrin solution at various concentrations.



- Add 20 μL of α-glucosidase solution (e.g., 0.5 U/mL in phosphate buffer) to each well.
- Pre-incubate the mixture at 37°C for 10 minutes.
- Initiate the reaction by adding 20 μL of pNPG solution (e.g., 5 mM in phosphate buffer).
- Incubate the plate at 37°C for 20 minutes.
- \circ Stop the reaction by adding 50 µL of 1 M sodium carbonate.
- Measure the absorbance at 405 nm using a microplate reader.
- The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control Abs_sample) / Abs_control] * 100
- The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the **Enhydrin** concentration.

NF-кВ Reporter Assay

Method: Luciferase-based reporter gene assay.

- Cell Line: A stable cell line expressing a luciferase reporter gene under the control of NF-κB response elements (e.g., HEK293-NF-κB-luc).
- Procedure:
 - Seed the reporter cells in a 96-well plate and allow them to adhere overnight.
 - Pre-treat the cells with various concentrations of **Enhydrin** for a specified time (e.g., 1-2 hours).
 - Induce NF-κB activation by adding a stimulant such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS).
 - Incubate for a further period (e.g., 6-24 hours) to allow for luciferase expression.
 - Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.



The inhibition of NF-κB activity is determined by the reduction in luciferase signal in
 Enhydrin-treated cells compared to the stimulated control.

Minimum Inhibitory Concentration (MIC) Determination for Antibacterial Activity

Method: Broth Microdilution Method.

- Materials:
 - Bacterial strain (e.g., Staphylococcus aureus)
 - Appropriate broth medium (e.g., Mueller-Hinton Broth)
 - Enhydrin stock solution
 - 96-well microtiter plates
- Procedure:
 - Prepare serial two-fold dilutions of **Enhydrin** in the broth medium in the wells of a 96-well plate.
 - Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
 - Include a positive control (bacteria without Enhydrin) and a negative control (broth only).
 - Incubate the plate at 37°C for 18-24 hours.
 - The MIC is the lowest concentration of **Enhydrin** that completely inhibits visible bacterial growth.

Signaling Pathway and Experimental Workflow Diagrams

NF-κB Signaling Pathway Inhibition by Enhydrin





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References

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